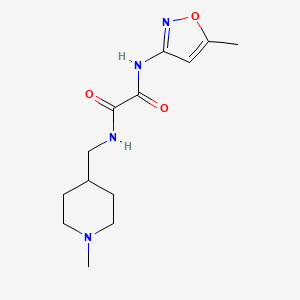

N1-(5-methylisoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-(5-methyl-1,2-oxazol-3-yl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O3/c1-9-7-11(16-20-9)15-13(19)12(18)14-8-10-3-5-17(2)6-4-10/h7,10H,3-6,8H2,1-2H3,(H,14,18)(H,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJHZYQQNFBNAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCC2CCN(CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-methylisoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide typically involves multiple steps:

Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the piperidine moiety: This step often involves nucleophilic substitution reactions where the piperidine ring is introduced.

Formation of the oxalamide linkage: This is typically done by reacting the intermediate compounds with oxalyl chloride or similar reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(5-methylisoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the isoxazole or piperidine rings.

Reduction: This can be used to reduce any double bonds or functional groups present in the compound.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperidine ring.

Scientific Research Applications

N1-(5-methylisoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N1-(5-methylisoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The pathways involved often relate to the biological processes being studied, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

The following analysis compares the target compound with structurally and functionally related oxalamides, focusing on substituent effects, bioactivity, and metabolic stability.

Structural Analogues in Antiviral Research

Compounds 13 , 14 , and 15 () share the oxalamide core but differ in substituents:

- 13 : N1-(thiazolyl-methyl-acetylpiperidinyl) and N2-(4-chlorophenyl).

- 14 : N1-(pyrrolidinyl-thiazolyl) and N2-(4-chlorophenyl).

- 15 : N1-(pyrrolidinyl-thiazolyl-ethyl) and N2-(4-chlorophenyl).

Key Findings :

- The 4-chlorophenyl group at N2 is conserved across antiviral oxalamides, suggesting its role in target binding.

- Piperidine (in 13 ) vs. pyrrolidine (in 14 , 15 ) affects yield and solubility, with pyrrolidine derivatives showing higher yields (39–53%) .

- The target compound’s 5-methylisoxazole substituent may confer enhanced metabolic stability compared to thiazole-based analogs, as isoxazoles resist oxidative degradation .

Key Findings :

- Methoxy groups in S336 improve solubility in food matrices, while the pyridyl moiety mimics glutamate’s taste receptor binding .

- Unlike the target compound’s piperidine group, S336’s pyridyl-ethyl chain facilitates rapid metabolism without amide cleavage, minimizing toxicity .

Enzyme-Targeting Oxalamides

Compounds 28 and 29 () inhibit stearoyl-CoA desaturase (SCD1), a target in metabolic disorders:

- 28 : N1-(3-chloro-4-fluorophenyl), N2-(4-methoxyphenethyl).

- 29 : N1-(3-chloro-4-methylphenyl), N2-(4-methoxyphenethyl).

Key Findings :

- Chlorophenyl groups enhance enzyme binding, while methoxyphenethyl improves lipophilicity for membrane penetration .

Metabolic and Toxicological Profiles

FAO/WHO evaluations () highlight metabolic differences among oxalamides:

Implications for the Target Compound :

- The 5-methylisoxazole group may slow metabolism compared to thiazole or pyridyl analogs, extending half-life.

- Piperidine’s basicity could reduce off-target effects compared to aryl-substituted enzyme inhibitors .

Biological Activity

N1-(5-methylisoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound is classified as an isoxazole derivative, which is known for various biological activities. The synthesis typically involves the reaction of 5-methylisoxazole with a piperidinylmethylamine derivative in the presence of oxalyl chloride, performed under anhydrous conditions to prevent hydrolysis. The general reaction scheme can be summarized as follows:

- Formation of the isoxazole derivative : 5-methylisoxazole reacts with oxalyl chloride to form the corresponding acid chloride.

- Amidation reaction : The acid chloride is then reacted with the piperidinylmethylamine to yield this compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. This compound may modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.

Pharmacological Effects

Research indicates that compounds similar to this oxalamide derivative exhibit a range of pharmacological activities, including:

- Antimicrobial Activity : Isoxazole derivatives have shown effectiveness against various bacterial strains.

- Anti-inflammatory Properties : Some studies suggest that these compounds can inhibit pro-inflammatory cytokines, thus reducing inflammation.

- Anticancer Potential : Preliminary studies indicate that derivatives may induce apoptosis in cancer cell lines.

Table 1: Biological Activities of Isoxazole Derivatives

Case Study: Anticancer Activity

A study investigated the anticancer properties of several isoxazole derivatives, including this compound. The results indicated that this compound significantly inhibited cell proliferation in breast cancer cell lines, with an IC50 value of approximately 25 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N1-(5-methylisoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide?

- Methodological Answer : The synthesis typically involves sequential coupling of the isoxazole and piperidine moieties via oxalamide bond formation. Key steps include:

- Activation of carboxylic acid intermediates using coupling reagents like TBTU or HATU (common in oxalamide syntheses) .

- Controlled reaction conditions (e.g., anhydrous solvents such as DCM or DMF, temperatures between 0–25°C) to minimize side reactions .

- Purification via column chromatography or recrystallization to achieve >90% purity, as validated by HPLC .

- Critical Parameters : pH control during amide bond formation and inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : To confirm proton environments and carbon frameworks, particularly for distinguishing stereoisomers (e.g., piperidine chair conformations) .

- LC-MS/APCI+ : For molecular weight validation and detecting impurities; example: m/z 423.27 (M+H+) observed for related oxalamides .

- X-ray crystallography : Resolves 3D conformation, critical for understanding binding interactions with biological targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

- DoE (Design of Experiments) : Systematically vary parameters like solvent polarity (e.g., DMF vs. THF), temperature (0–40°C), and stoichiometry of coupling reagents .

- Microwave-assisted synthesis : Reduces reaction times from days to hours while maintaining yields >50%, as demonstrated in similar heterocyclic systems .

- In-line analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real time .

Q. What strategies address stereochemical challenges during synthesis?

- Methodological Answer :

- Chiral catalysts : Employ asymmetric catalysis (e.g., Jacobsen catalysts) to control piperidine ring stereochemistry .

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB; purity >99% achieved for antiviral oxalamides .

- Dynamic kinetic resolution : Utilize enzymes (e.g., lipases) to resolve racemic mixtures under mild conditions .

Q. How do structural modifications influence target binding and bioactivity?

- Methodological Answer :

- SAR Studies : Replace the 5-methylisoxazole with bioisosteres (e.g., thiazole) to assess changes in antiviral potency .

- Computational docking : Use Schrödinger Suite or AutoDock to model interactions with targets like HIV-1 gp120; validate with SPR binding assays .

- Metabolic stability : Introduce fluorine atoms at the piperidine methyl group to enhance half-life, as seen in related compounds .

Data Analysis & Contradictions

Q. How to resolve discrepancies in biological activity data across studies?

- Methodological Answer :

- Orthogonal assays : Cross-validate antiviral activity using plaque reduction neutralization (PRNT) and cell-based luciferase reporter assays .

- Purity reassessment : Re-analyze batches with conflicting results via HPLC-MS to rule out impurity-driven artifacts .

- Crystallographic validation : Compare X-ray structures of active vs. inactive batches to identify conformational differences .

Q. What methods confirm compound stability under physiological conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (pH 3), basic (pH 9), and oxidative (H₂O₂) conditions; monitor degradation via UPLC .

- Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify intact compound using LC-MS/MS .

- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks; degradation <5% indicates shelf-life suitability .

Methodological Innovations

Q. How can computational modeling guide the design of derivatives with enhanced activity?

- Methodological Answer :

- Molecular dynamics simulations : Simulate binding to CD4 receptors (e.g., 100 ns trajectories) to identify critical hydrogen bonds .

- Free energy perturbation (FEP) : Predict ∆∆G values for substituent modifications, prioritizing synthetically feasible candidates .

- ADMET prediction : Use tools like SwissADME to optimize logP (aim for 2–3) and reduce CYP450 inhibition risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.